N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety and a benzamide group. This structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)17-20-21-18(25-17)19-16(22)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKQLOSGKYDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are then coupled through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Benzamide Group: Finally, the benzamide group is introduced through an amidation reaction involving the oxadiazole derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the benzofuran ring.
Reduction: Hydrazine derivatives of the oxadiazole ring.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, as candidates for treating tuberculosis. Research indicates that compounds with the oxadiazole ring exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The electronic distribution within these compounds plays a crucial role in their efficacy against the pathogen .
Case Study: Antitubercular Screening
A study synthesized various oxadiazole derivatives and tested them against M. tuberculosis cell lines. The results demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antitubercular drugs, indicating their potential as novel therapeutic agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. The oxadiazole moiety is known to interfere with critical cellular processes involved in cancer progression.
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing new 1,3,4-oxadiazole derivatives and evaluating their anticancer activity. The findings suggested that modifications to the oxadiazole structure could enhance potency against specific cancer types .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are another area of interest. Oxadiazoles have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
Research Insights
Research has shown that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties. Compounds with similar structures have been evaluated for their efficacy against various viral infections.
Potential Applications
The antiviral activity is believed to stem from the ability of these compounds to inhibit viral replication and interfere with viral entry into host cells . Further studies are needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
Preliminary studies indicate that oxadiazole derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to result from the modulation of oxidative stress and inflammation within neural tissues .
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,3,4-oxadiazole class, which is widely explored for drug discovery. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Functional Analogues
Key Research Findings
Antifungal Activity: LMM5 and LMM11, with sulfamoyl and furan/methoxyphenyl groups, exhibit potent antifungal activity against C. albicans via thioredoxin reductase inhibition .
Enzyme Inhibition :
- Compound 6a (ethylthio-oxadiazole) demonstrates strong hCA II inhibition (Ki: 12 nM) through hydrophobic and hydrogen-bond interactions .
- The benzofuran moiety in the target compound could offer steric advantages over thiophene (Compound 25) or phenyl groups, optimizing enzyme binding.
Synthetic Accessibility: High-yield synthesis (90–92%) is achievable for analogs like 2p and 2q via hydrazide-aldehyde condensation .
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, including its potential as an antimicrobial, anticancer, and antifungal agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Activity
Recent studies have shown that derivatives of benzofuran and oxadiazole exhibit significant antimicrobial properties. For instance, a series of benzofuran-1,3,4-oxadiazole hybrids were synthesized and evaluated against various bacterial strains. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | S. aureus Inhibition (mm) | E. coli Inhibition (mm) |
|---|---|---|
| 17 | 20 | 17 |
| 18 | 18 | 15 |
| Amoxicillin | 30 | 27 |
These findings suggest that the oxadiazole moiety contributes significantly to the antimicrobial efficacy of the compounds .
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. A study demonstrated that compounds containing the oxadiazole group exhibited cytotoxic effects against several cancer cell lines. For example, compounds were tested against Jurkat and A-431 cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study:
In a specific case study involving compound 12c (which shares structural similarities), it was found to have an IC50 value significantly lower than acarbose in α-glucosidase inhibition assays, indicating potential for further development as an anticancer agent .
3. Antifungal Activity
The antifungal properties of benzofuran derivatives have also been explored. A series of new benzofuran-based compounds were synthesized and tested against wood-degrading fungi. The results indicated that these compounds possess notable antifungal activity, which could be attributed to their unique molecular structures that enhance interaction with fungal cell membranes .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Disruption of Cell Membrane Integrity: The presence of hydrophobic groups allows for better membrane penetration and disruption in microbial cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, benzofuran precursors are reacted with oxadiazole-forming agents under acidic conditions. A common approach uses tetrahydrofuran (THF) and hydrochloric acid (HCl) for cyclization, as seen in the preparation of structurally related benzoxazole derivatives (yield: 83%, purity confirmed via HPLC) . Reflux conditions (e.g., 30 minutes at elevated temperatures) and stoichiometric control are critical to optimize intermediate formation. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are pivotal for structural elucidation. NMR confirms substituent positioning (e.g., methoxy groups on benzofuran), while LC-MS verifies molecular weight. High-performance liquid chromatography (HPLC) with reversed-phase columns (C18) is used to assess purity (>95% recommended for biological assays). Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N and C–H⋯O bonds) that stabilize crystal packing .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Yield optimization requires systematic variation of reaction parameters:
- Temperature : Reflux conditions (e.g., THF/HCl at 80°C) enhance cyclization efficiency compared to room-temperature reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate oxadiazole ring formation.
- Purification : Gradient elution in HPLC or selective recrystallization (e.g., methanol/water mixtures) improves yield without compromising purity .
- Stoichiometry : Precise molar ratios of benzofuran precursors to acylating agents minimize side products.
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial potency) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and use reference strains (e.g., E. coli ATCC 25922).
- Purity : Validate via HPLC and elemental analysis to exclude impurities affecting results .
- Structural Confirmation : Use X-ray crystallography to rule out polymorphic forms or stereochemical inconsistencies .
- Solubility : Pre-test solubility in DMSO/water mixtures to ensure consistent bioavailability in assays .
Q. How do substituents on the benzofuran moiety influence the compound’s pharmacological profile?
- Methodological Answer : The methoxy group at the 7-position of benzofuran enhances electron density, potentially improving binding to target proteins (e.g., enzyme active sites). Structure-activity relationship (SAR) studies on analogs show that:
- Electron-donating groups (e.g., –OCH₃) increase antimicrobial activity by modulating lipophilicity and membrane penetration .
- Steric effects : Bulky substituents on the oxadiazole ring may reduce affinity, necessitating molecular docking studies to optimize steric compatibility .
Data-Driven Analysis
Q. What crystallographic data are available to guide molecular modeling of this compound?
- Methodological Answer : Single-crystal studies (e.g., orthorhombic system, space group P2₁2₁2₁) provide unit cell parameters (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) and hydrogen-bonding networks. These data inform molecular dynamics simulations to predict binding modes with targets like histone deacetylases or bacterial enzymes .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
